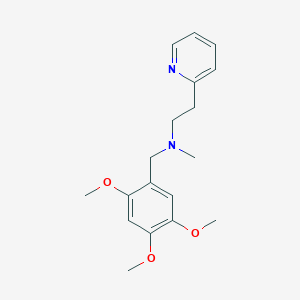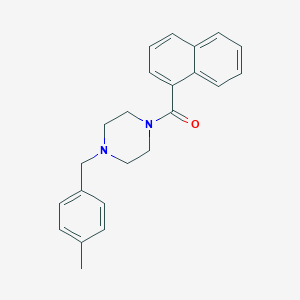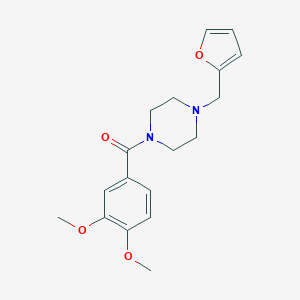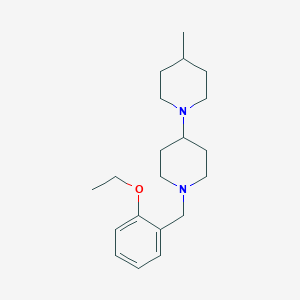![molecular formula C24H30N2O2 B249115 (4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)
(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MMMP, and it has been studied for its potential therapeutic applications. MMMP has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MMMP involves the modulation of the serotonin and norepinephrine neurotransmitter systems. MMMP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, pain relief, and a reduction in inflammation.
Biochemical and Physiological Effects:
MMMP has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation. MMMP has also been found to increase the production of anti-inflammatory cytokines, which help to reduce inflammation. In addition, MMMP has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMMP in lab experiments include its unique mechanism of action, its potential therapeutic applications, and its ability to modulate the serotonin and norepinephrine neurotransmitter systems. However, there are also limitations to using MMMP in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for the study of MMMP. One potential direction is the development of new drugs based on the structure of MMMP. Another direction is the study of the effects of MMMP on different types of inflammation and pain. Additionally, further studies are needed to determine the safety and efficacy of MMMP in humans.
Métodos De Síntesis
The synthesis of MMMP involves the reaction of 4-methoxybenzoyl chloride with 4-(4-phenylcyclohexyl)piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
MMMP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. MMMP has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders.
Propiedades
Nombre del producto |
(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-13-9-21(10-14-23)24(27)26-17-15-25(16-18-26)22-11-7-20(8-12-22)19-5-3-2-4-6-19/h2-6,9-10,13-14,20,22H,7-8,11-12,15-18H2,1H3 |
Clave InChI |
HJEXLNWUOBSRMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)